molecular formula C25H24FN3O5S B2539990 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260984-23-3

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No. B2539990
M. Wt: 497.54
InChI Key: CTKSZSMWKYKWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a novel molecule with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and applications of the compound.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from basic building blocks like aniline derivatives and various esters. For example, the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides involved starting materials such as 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate . A similar approach could be hypothesized for the synthesis of the compound , possibly involving a Dimroth rearrangement as seen in the synthesis of N-(3,4-dimethoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . This information is crucial for understanding the interaction of the compound with biological targets, such as kinases, which the compound may inhibit.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are often complex and require careful control of reaction conditions. For instance, the synthesis of kappa-opioid agonists involved exploring variants in N-acyl, N-alkyl, and amino functions . The compound may also undergo various chemical reactions, including amidification and possibly cyclization, to achieve the desired thieno[3,2-d]pyrimidin-1-yl moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by techniques including NMR, IR, mass spectrometry, and elemental analysis . These properties are influenced by the presence of functional groups such as the dimethoxyphenyl and fluoro-methylphenyl groups, which can affect the compound's solubility, stability, and reactivity. The thieno[3,2-d]pyrimidin-1-yl moiety could also contribute to the compound's ability to interact with biological targets, potentially leading to herbicidal or antiallergic activities, as seen in related compounds .

Scientific Research Applications

Synthetic Chemistry Applications

The compound has been used in synthetic chemistry for the development of novel erythrinanes through Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides. This method demonstrates the compound's utility in facilitating complex molecular transformations, leading to the synthesis of erythrinane derivatives, which are of interest due to their natural occurrence and biological activities (Shiho Chikaoka et al., 2003).

Medicinal Chemistry and Biological Evaluation

In medicinal chemistry, derivatives of this compound have been explored for their potential as selective ligands of the translocator protein (18 kDa), illustrating its significance in the development of diagnostic and therapeutic agents for neuroinflammation and related disorders. The study of DPA-714 and its derivatives, for example, highlights the compound's relevance in radioligand development for positron emission tomography (PET) imaging (F. Dollé et al., 2008).

Antitumor Activities

The compound has also been utilized in the synthesis of derivatives with antitumor activities. Research on derivatives containing 5-fluorouracil, for instance, has shown promising in vitro antitumor activity against cancer cell lines, underscoring its potential in the development of new anticancer agents. Such studies contribute to the broader understanding of the compound's applicability in designing novel therapeutics (J. Xiong et al., 2009).

Safety And Hazards

This involves understanding the safety precautions that need to be taken when handling the compound, as well as its potential hazards to human health and the environment.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, or unanswered questions about the compound.


I hope this general information is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!


properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O5S/c1-15-12-17(5-6-18(15)26)29-24(31)23-19(9-11-35-23)28(25(29)32)14-22(30)27-10-8-16-4-7-20(33-2)21(13-16)34-3/h4-7,9,11-13,19,23H,8,10,14H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQIIZYLNQCWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.